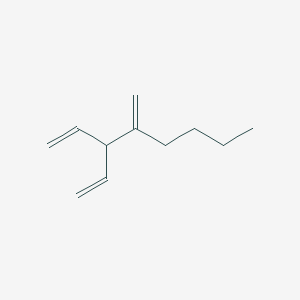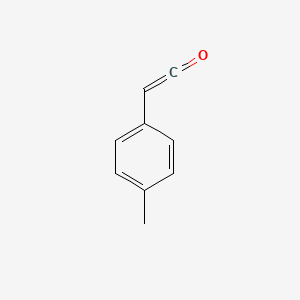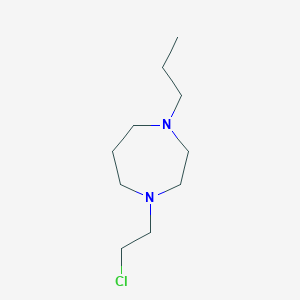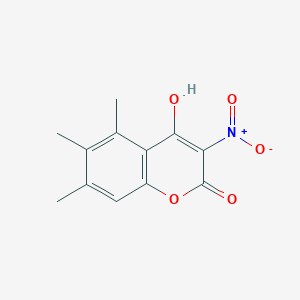
4-Hydroxy-5,6,7-trimethyl-3-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The presence of hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with nitromethane in the presence of a base, followed by methylation of the resulting product.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin, the starting materials would be 4-hydroxycoumarin and a suitable nitroalkane.
Knoevenagel Condensation: This method involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base. For this compound, 4-hydroxycoumarin can react with nitromethane under basic conditions.
Industrial Production Methods
Industrial production of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-5,6,7-trimethylcoumarin.
Reduction: Formation of 4-hydroxy-3-amino-5,6,7-trimethylcoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress in cells.
DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be compared with other coumarin derivatives to highlight its uniqueness:
4-Hydroxycoumarin: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.
3-Nitrocoumarin: Lacks the hydroxyl and methyl groups, affecting its solubility and interaction with biological targets.
5,6,7-Trimethylcoumarin:
The presence of the hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin makes it a unique compound with distinct chemical reactivity and a broad spectrum of biological activities.
Propiedades
Número CAS |
55004-69-8 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
4-hydroxy-5,6,7-trimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO5/c1-5-4-8-9(7(3)6(5)2)11(14)10(13(16)17)12(15)18-8/h4,14H,1-3H3 |
Clave InChI |
OJOVHNGXPHHJRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)C)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
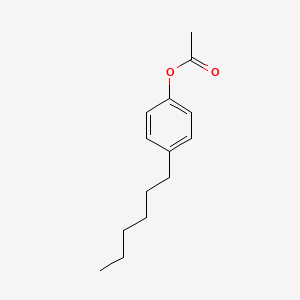
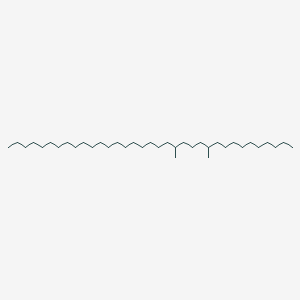
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
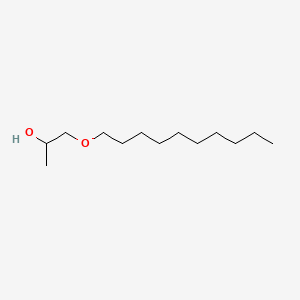
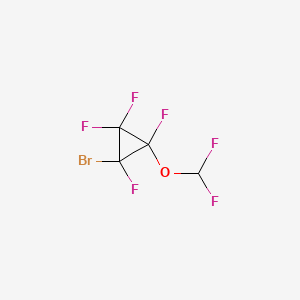
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
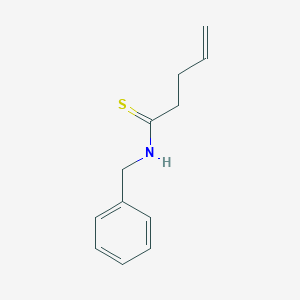
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
